N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide
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Overview
Description
5-Methoxy-N-cyclopropanoyltryptamine: is a compound known for its strong affinity as a melatonin receptor agonist It is a derivative of tryptamine, a naturally occurring compound that plays a role in various biological processes
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
It’s structurally related to other indole compounds that have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions that modulate the activity of enzymes or receptors, to serving as a substrate in metabolic reactions .
Cellular Effects
Related indole compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-N-cyclopropanoyltryptamine involves the reaction of 5-methoxytryptamine with cyclopropanecarboxylic acid. The reaction typically occurs in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for 5-Methoxy-N-cyclopropanoyltryptamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-N-cyclopropanoyltryptamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tryptamine derivatives.
Scientific Research Applications
5-Methoxy-N-cyclopropanoyltryptamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interaction with melatonin receptors and its potential effects on circadian rhythms.
Medicine: Investigated for its potential therapeutic effects, particularly in sleep disorders and depression.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5-Methoxytryptamine: A closely related compound with similar biological activity.
5-Methoxy-N,N-diisopropyltryptamine: Another tryptamine derivative with hallucinogenic properties.
5-Methoxy-N,N-dimethyltryptamine: Known for its psychoactive effects and use in traditional shamanic rituals.
Uniqueness: 5-Methoxy-N-cyclopropanoyltryptamine is unique due to its specific structure, which confers a high affinity for melatonin receptors. This makes it particularly valuable for research into sleep disorders and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-12-4-5-14-13(8-12)11(9-17-14)6-7-16-15(18)10-2-3-10/h4-5,8-10,17H,2-3,6-7H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOHROOUHRUSJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274391 |
Source
|
Record name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139564-01-5 |
Source
|
Record name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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